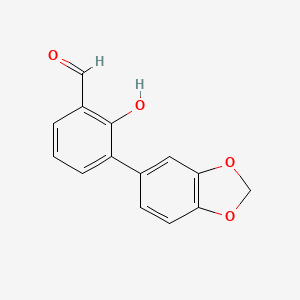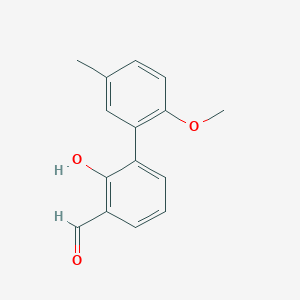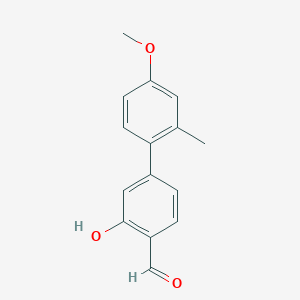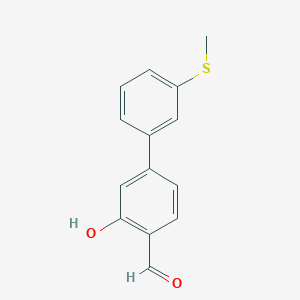
2-Formyl-5-(2-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(2-methylthiophenyl)phenol, 95% (2MTPP) is a phenolic compound found in various plant species, including garlic and onion. It has a variety of applications in the scientific research field, from the synthesis of organic compounds to the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(2-methylthiophenyl)phenol, 95% has a variety of scientific research applications. It can be used in the synthesis of organic compounds, such as 2-methoxy-5-(2-methylthiophenyl)phenol and 2-methylthiophenol-5-carboxylic acid, which can be used as precursors for the synthesis of pharmaceuticals. Additionally, 2-Formyl-5-(2-methylthiophenyl)phenol, 95% can be used in the study of biochemical and physiological effects.
Wirkmechanismus
2-Formyl-5-(2-methylthiophenyl)phenol, 95% is known to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also known to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, hormones that play a role in inflammation. Additionally, 2-Formyl-5-(2-methylthiophenyl)phenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-Formyl-5-(2-methylthiophenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in vitro and in vivo studies. Additionally, it has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(2-methylthiophenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is available in a 95% pure form. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it should be noted that 2-Formyl-5-(2-methylthiophenyl)phenol, 95% is a relatively new compound, and there is limited research on its effects and applications.
Zukünftige Richtungen
Given its biochemical and physiological effects, there are several potential future directions for 2-Formyl-5-(2-methylthiophenyl)phenol, 95% research. These include further studies on its anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as studies on its potential use in the treatment of neurological disorders. Additionally, studies on its potential use in the synthesis of pharmaceuticals and other organic compounds could be conducted. Finally, further research on its mechanism of action and its potential side effects could be conducted.
Synthesemethoden
2-Formyl-5-(2-methylthiophenyl)phenol, 95% can be synthesized by a two-step method. The first step involves the reaction of 2-methylthiophenol with formic acid in the presence of a catalyst, such as sulfuric acid. The second step involves the condensation of the resulting 2-formyl-5-(2-methylthiophenyl)phenol with a suitable aldehyde, such as acetaldehyde, in the presence of a base, such as sodium hydroxide. The final product is a 95% pure 2-Formyl-5-(2-methylthiophenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(2-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVRURNSHMLKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














